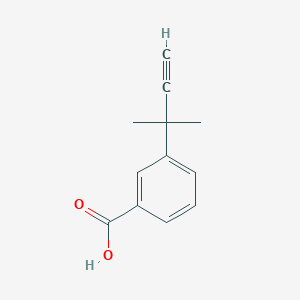
3-(2-Methylbut-3-yn-2-yl)benzoic acid
Übersicht
Beschreibung
3-(2-Methylbut-3-yn-2-yl)benzoic acid is an organic compound with a unique structure that includes a benzene ring substituted with a carboxylic acid group and a 1,1-dimethylprop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylbut-3-yn-2-yl)benzoic acid typically involves the alkylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with 1,1-dimethylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylbut-3-yn-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity. Additionally, the benzene ring and the 1,1-dimethylprop-2-yn-1-yl group can interact with hydrophobic pockets in target molecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler structure with only a carboxylic acid group attached to the benzene ring.
4-Methylbenzoic acid: Contains a methyl group instead of the 1,1-dimethylprop-2-yn-1-yl group.
3-(1,1-Dimethylprop-2-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
3-(2-Methylbut-3-yn-2-yl)benzoic acid is unique due to the presence of the 1,1-dimethylprop-2-yn-1-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H12O2 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
3-(2-methylbut-3-yn-2-yl)benzoic acid |
InChI |
InChI=1S/C12H12O2/c1-4-12(2,3)10-7-5-6-9(8-10)11(13)14/h1,5-8H,2-3H3,(H,13,14) |
InChI-Schlüssel |
HTXMNMGTXWIVMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)C1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














